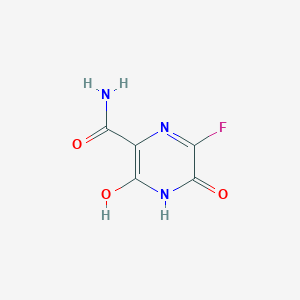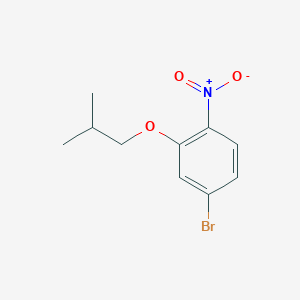![molecular formula C18H18N4O B1450101 4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2089391-71-7](/img/structure/B1450101.png)
4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Vue d'ensemble
Description
“4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a compound that belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Applications De Recherche Scientifique
Pharmaceutical Agents
These compounds are used as pharmaceutical agents . They have been synthesized and studied for their potential medicinal properties .
Inhibitors of Oncogenic Ras
1H-Pyrazolo[3,4-b]pyridines, including the compound , have been used as inhibitors of oncogenic Ras . Oncogenic Ras is a protein that can cause normal cells to become cancerous when mutated .
Antitumor Properties
Benzo[b][1,8]naphthyridine derivatives, which are structurally similar to the compound , possess antitumor properties . They have been studied for their potential use in cancer treatment .
Trypanocidal Properties
These compounds also exhibit trypanocidal properties . This means they can kill Trypanosoma, a genus of parasites that cause diseases such as African sleeping sickness and Chagas disease .
DNA Binding Properties
Benzo[b][1,8]naphthyridine derivatives have DNA binding properties . This means they can interact with DNA, which could potentially be used in genetic research or therapy .
Antimicrobial Agents
These compounds have been found to have antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections .
Antifungal and Antibacterial Activities
The compound has shown potential in antifungal and antibacterial activities . This makes it a candidate for the development of new drugs to combat fungal and bacterial infections .
Anticonvulsant, Sedative, and Analgesic Properties
The compound has been associated with anticonvulsant, sedative, and analgesic properties . This suggests potential applications in the treatment of conditions such as epilepsy, anxiety, and pain .
Mécanisme D'action
Target of Action
The primary target of 4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is DGAT1 (Acyl-CoA:diacylglycerol acyltransferase 1) . DGAT1 is an enzyme that plays a crucial role in the synthesis of triglycerides.
Mode of Action
4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one interacts with the acyl-CoA binding site of DGAT1 . This interaction inhibits the activity of DGAT1, thereby preventing the synthesis of triglycerides.
Biochemical Pathways
The inhibition of DGAT1 affects the triglyceride synthesis pathway . Triglycerides are a type of fat found in the blood and are used by the body for energy. By inhibiting DGAT1, the compound reduces the amount of triglycerides produced, which can have various downstream effects on the body’s energy metabolism.
Pharmacokinetics
It is known to beorally active , suggesting that it can be absorbed through the digestive tract
Result of Action
The inhibition of DGAT1 by 4-Amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one leads to a reduction in the synthesis of triglycerides . This can result in weight loss and improved insulin sensitivity, particularly in obese individuals .
Propriétés
IUPAC Name |
4-amino-7,7-dimethyl-1-phenyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-18(2)8-13-15(14(23)9-18)16(19)12-10-20-22(17(12)21-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGRHHDYRGCIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450021.png)

![(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1450023.png)
![Spiro[2.3]hexan-5-amine hydrochloride](/img/structure/B1450025.png)
![tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1450026.png)


![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)
![2-[2-(Pyrrolidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1450031.png)



